molecular formula C18H19NO2 B2986027 N-(2-hydroxy-2-phenylpropyl)cinnamamide CAS No. 1351664-33-9

N-(2-hydroxy-2-phenylpropyl)cinnamamide

Cat. No.: B2986027
CAS No.: 1351664-33-9
M. Wt: 281.355
InChI Key: VLLZPCJBWNOAEX-OUKQBFOZSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)cinnamamide is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a cinnamamide moiety linked to a hydroxy-phenylpropyl group, which imparts distinct chemical and biological activities.

Mechanism of Action

Target of Action

N-(2-hydroxy-2-phenylpropyl)cinnamamide, also known as (2E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide, is a synthetic cinnamide . The primary targets of this compound are pathogenic fungi and bacteria . It has been suggested that the compound interacts with ergosterol present in the fungal plasmatic membrane and with the cell wall . In C. albicans, the most likely targets of the compound are caHOS2 and caRPD3 .

Mode of Action

The compound’s mode of action involves direct interaction with its targets, leading to changes in the structure and function of the targets . For instance, it interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

The compound affects the biochemical pathways associated with the synthesis and function of ergosterol, a key component of fungal cell membranes . By interacting with ergosterol, the compound disrupts the normal functioning of the cell membrane, leading to cell death .

Pharmacokinetics

It is known that the compound is used in various scientific research applications, including drug synthesis, nanotechnology, and catalysis studies. Its unique properties make it ideal for these applications, suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the death of pathogenic fungi and bacteria . By disrupting the integrity of the fungal cell membrane, the compound causes cell death . It has been shown to have antimicrobial activity against a range of pathogenic fungi and bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors, resulting in a highly efficient production method . The reaction conditions include maintaining an optimal temperature and pressure to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow microreactors allows for the efficient and scalable production of this compound, making it suitable for various industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)cinnamamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-hydroxy-2-phenylpropyl)cinnamamide include other cinnamamide derivatives and cinnamic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

This compound stands out due to its unique combination of a hydroxy-phenylpropyl group and a cinnamamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-phenylpropyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-18(21,16-10-6-3-7-11-16)14-19-17(20)13-12-15-8-4-2-5-9-15/h2-13,21H,14H2,1H3,(H,19,20)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLZPCJBWNOAEX-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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